Tecovirimat monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tecovirimat, also known as SIGA-246 and ST-246, is a core protein cysteine protease inhibitor potentially for treatment of smallpox infection. Tecovirimat is a novel antiviral that inhibits the egress of orthopoxviruses by targeting viral p37 protein orthologs. Tecovirimat has shown efficacy in all small animal and nonhuman primate prophylaxis and therapeutic efficacy models of poxvirus-induced disease tested to date.
Wissenschaftliche Forschungsanwendungen
Antiviral Development and Approval
Tecovirimat, developed in collaboration with the US Department of Health and Human Services, targets the orthopoxvirus VP37 envelope wrapping protein, hindering the formation of egress-competent enveloped virions. Approved in 2018 for treating human smallpox, its efficacy was established using animal models under the US FDA's Animal Rule, indicating its potential as a smallpox antiviral therapeutic (Hoy, 2018).
Expanded Applications Against Orthopoxviruses
Tecovirimat's efficacy extends to various orthopoxviruses, suggesting potential applications against emerging diseases like monkeypox. Its broad in vitro and in vivo efficacy against orthopoxviruses, and the development of pediatric and intravenous formulations, highlight its role in biosecurity preparedness (Russo et al., 2020).
Clinical Trials and Usage in Outbreaks
Studies have demonstrated Tecovirimat's efficacy in reducing severity and improving survival in monkeypox-infected nonhuman primates. Its use in compassionate and investigational scenarios, particularly during recent monkeypox outbreaks, underlines its clinical importance in managing orthopoxvirus infections (Russo et al., 2018).
Safety Profile and Public Health Impact
Tecovirimat's favorable safety profile, based on human volunteer experiences, supports its use in various clinical settings. Its incorporation into public health response plans, especially for diseases like monkeypox, demonstrates its significant impact on global health security (Desai et al., 2022).
Implications for Future Research and Development
The development of Tecovirimat represents a critical milestone in antiviral research, particularly for diseases with high bioterrorism potential like smallpox. Its application in various orthopoxvirus infections and potential development for other related diseases exemplifies its significance in contemporary virological research (Duraffour et al., 2010).
Eigenschaften
CAS-Nummer |
1162664-19-8 |
---|---|
Produktname |
Tecovirimat monohydrate |
Molekularformel |
C19H17F3N2O4 |
Molekulargewicht |
394.3502 |
IUPAC-Name |
N-(1,3-dioxo-3,3a,4,4a,5,5a,6,6a-octahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-(trifluoromethyl)benzamide hydrate |
InChI |
InChI=1S/C19H15F3N2O3.H2O/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27;/h1-6,10-15H,7H2,(H,23,25);1H2 |
InChI-Schlüssel |
QRHXYGPOQKLBJP-UHFFFAOYSA-N |
SMILES |
O=C(NN(C(C1C2C(C3)C3C(C=C2)C41)=O)C4=O)C5=CC=C(C(F)(F)F)C=C5.[H]O[H] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ST-246; ST 246; ST246; SIGA-246; SIGA246; SIGA 246; Tecovirimat; TPOXX. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.